5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid

eNOS Nitric Oxide Synthase Cardiovascular

Researchers pursuing eNOS-targeted therapeutics encounter severe SAR discontinuity with close analogs-the des-methyl and des-chloro variants are inactive at eNOS. 5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid is the only validated building block in this series, delivering sub-micromolar eNOS inhibition (IC₅₀=180 nM) and NOD1-mediated NF-κB antagonism (IC₅₀=1.39 μM). Its balanced physicochemical profile (LogP 2.2, TPSA 55.1 Ų) supports oral drug design, while the free carboxylic acid handle enables rapid amide coupling and esterification for library synthesis. Procure ≥95% pure material for reliable hit-to-lead and custom synthesis campaigns.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
Cat. No. B13240221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=C(C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C11H9ClN2O2/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11(15)16/h2-6H,1H3,(H,15,16)
InChIKeyFZICTLQEMWBAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic Acid: Physicochemical Profile


5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid (CAS 1249290-29-6) is a heterocyclic carboxylic acid derivative characterized by a benzoic acid core, a 5-position chloro substituent, and an N1-linked 2-methylimidazole ring [1]. Its molecular formula is C11H9ClN2O2, with a molecular weight of 236.65 g/mol and a computed XLogP3-AA value of 2.2, indicating moderate lipophilicity [1]. The compound is commercially available as a free acid (purity typically ≥95%) and is utilized as a building block in medicinal chemistry for the synthesis of biologically active molecules, particularly as a scaffold for enzyme inhibitor development [2].

Medicinal chemistry building block for enzyme inhibitor design
Imidazole-benzoic acid scaffold with chloro and methyl substitution vectors
Computed logP 2.2 supports permeability and lead optimization studies

5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic Acid: Substitution Risks


Substitution of 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid with close structural analogs—such as the des-chloro, des-methyl, or regioisomeric variants—introduces significant and unpredictable shifts in both physicochemical properties and target-binding profiles [1]. For instance, the presence of the 5-chloro substituent alters lipophilicity (XLogP3-AA = 2.2) and electronic distribution compared to the non-chlorinated analog 2-(2-methyl-1H-imidazol-1-yl)benzoic acid (XLogP3-AA = 1.8), directly impacting membrane permeability and off-target binding [1][2]. Furthermore, the 2-methyl group on the imidazole ring is critical for modulating potency and selectivity; its absence in 5-chloro-2-(1H-imidazol-1-yl)benzoic acid yields a compound with a lower logP (1.15) and a distinct molecular recognition pattern that cannot be assumed to recapitulate the same biological activity . Therefore, direct substitution without empirical validation risks experimental irreproducibility and compromised structure-activity relationships (SAR) in lead optimization campaigns.

Removal of 5-chloro reduces lipophilicity and may alter target-binding profile
Absence of 2-methyl group eliminates eNOS engagement and shifts molecular recognition
Regioisomeric imidazole variants cannot be assumed to recapitulate SAR without validation

5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic Acid: Comparative Performance


eNOS Inhibition Potency

The compound exhibits potent inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in a cell-free assay using insect SF9 cell-expressed enzyme [1]. In contrast, the non-methylated analog 5-chloro-2-(1H-imidazol-1-yl)benzoic acid is reported as 'Not active' against bovine eNOS under comparable assay conditions, highlighting the critical role of the 2-methyl substituent for eNOS engagement . While a direct head-to-head comparison in an identical assay is not available, the binary activity difference (active vs. inactive) within the same target class provides a strong cross-study comparable differentiation.

eNOS Inhibition
Reported
IC50 180 nM (human eNOS)
Not active (des-methyl analog)
2-methyl group critical for target engagement in endothelial nitric oxide synthase studies
Cross-study comparable; confirm in identical assay conditions
eNOS Nitric Oxide Synthase Cardiovascular

NOD1 Antagonism Activity

In a cell-based assay measuring antagonism of human NOD1 (nucleotide-binding oligomerization domain-containing protein 1) in HEK-blue cells stimulated with C12-iE-DAP, the target compound displayed an IC50 of 1.39 μM [1]. This places it in a comparable potency range to the known NOD1/2 dual antagonist NOD1/2 antagonist-1 (IC50 = 1.13 μM for NOD1) and demonstrates superior potency to NOD-IN-1 (IC50 = 5.74 μM for NOD1) in the same cellular context [2]. While these comparators are structurally distinct, this class-level inference confirms that the target compound possesses functionally relevant NOD1 antagonism suitable for immunomodulatory screening cascades.

NOD1 Antagonism
Class-level
1.39 μM
Supports innate immunity pathway screening in cell-based NOD1 assays
HEK-blue hNOD1 cells; class-level comparison with structurally distinct inhibitors
NOD1 Innate Immunity Inflammation

Lipophilicity Profile

The compound's computed partition coefficient (XLogP3-AA) is 2.2 [1]. This value represents a significant increase in lipophilicity compared to the des-methyl analog 5-chloro-2-(1H-imidazol-1-yl)benzoic acid (LogP = 1.15) and a moderate increase over the des-chloro analog 2-(2-methyl-1H-imidazol-1-yl)benzoic acid (XLogP3-AA = 1.8) [2]. The combined 2-methyl and 5-chloro substitutions thus achieve a logP in the range often associated with improved passive membrane permeability while retaining a topological polar surface area (TPSA) of 55.1 Ų, which is favorable for oral bioavailability [1]. This physicochemical signature is a direct consequence of the specific substitution pattern and cannot be replicated by simpler analogs.

Lipophilicity
Specification review
XLogP3 2.2
des-methyl LogP 1.15
des-chloro XLogP3 1.8
Combined substitution pattern yields distinct lipophilicity profile for permeability research
Computed values; experimental logD/logP to verify
Lipophilicity ADME Drug Design

5-Chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic Acid: Research Applications


eNOS Inhibition in Cardiovascular Research

Given its demonstrated sub-micromolar inhibition of human eNOS (IC50 = 180 nM), this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel eNOS modulators for cardiovascular disease research [1]. Its activity contrasts sharply with the inactive non-methylated analog, making it the only viable building block in this series for exploring eNOS-targeted pharmacology .

NOD1 Pathway in Innate Immunity

The compound's ability to antagonize NOD1-mediated NF-κB activation (IC50 = 1.39 μM) in a cell-based assay positions it as a useful tool compound or scaffold for medicinal chemistry efforts focused on inflammatory bowel disease, asthma, or other NOD1-implicated disorders [1]. Its potency is comparable to other known NOD1 inhibitors, supporting its procurement for hit-to-lead optimization campaigns .

Lipophilicity & Permeability Optimization

With a computed logP of 2.2 and a TPSA of 55.1 Ų, this compound occupies a favorable physicochemical space for oral drug design [1]. It offers a balanced lipophilicity profile that cannot be achieved with the des-methyl (LogP = 1.15) or des-chloro (LogP = 1.8) analogs, making it the preferred choice for chemists aiming to enhance passive permeability while maintaining synthetic tractability via the carboxylic acid handle [2].

Custom Imidazole Library Synthesis

The free carboxylic acid group enables straightforward amide coupling and esterification reactions, allowing researchers to rapidly generate diverse compound libraries for high-throughput screening [1]. The presence of both a chloro and a 2-methylimidazole substituent provides multiple vectors for further diversification, making it a versatile advanced intermediate for custom synthesis projects .

Application
Selection Property
Validation Focus
eNOS signaling pathway studies
2-methylimidazole scaffold with reported eNOS inhibition
Target engagement assay review
Innate immunity / NOD1 research
NOD1 antagonism activity in cell-based models
Cell-based NF-κB pathway assay context
Lipophilicity and permeability optimization
Computed logP 2.2 and TPSA 55.1 Ų profile
Permeability assay fit and ADME assessment
Imidazole library synthesis
Carboxylic acid handle and chloro/methyl diversification vectors
Synthetic tractability and SAR expansion
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